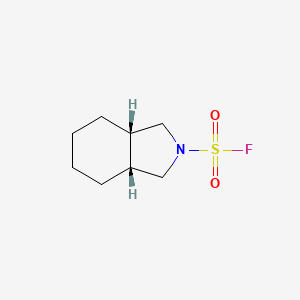

(3As,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-sulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3As,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-sulfonyl fluoride is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that has a wide range of applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Aplicaciones Científicas De Investigación

Electrochemical Synthesis of Sulfonyl Fluorides

Sulfonyl fluorides have gained attention due to their utility in sulfur(VI) fluoride exchange-based “click chemistry,” among other applications. An environmentally benign electrochemical method for preparing sulfonyl fluorides from thiols or disulfides and potassium fluoride offers a mild and broad substrate scope. This method eliminates the need for additional oxidants or catalysts, highlighting the versatility of sulfonyl fluorides in synthetic chemistry (Laudadio et al., 2019).

Environmental and Health Impact Studies

Perfluorooctanesulfonate (PFOS), derived from perfluorooctanesulfonyl fluoride, demonstrates the environmental persistence and bioaccumulation potential of certain sulfonyl fluoride derivatives. PFOS's detection globally across various environments and its long serum elimination half-life underscore the significance of understanding the environmental and health impacts of sulfonyl fluoride derivatives (Butenhoff, Olsen, & Pfahles-Hutchens, 2006).

Synthesis of Aliphatic Sulfonyl Fluorides

The development of effective methods for synthesizing aliphatic sulfonyl fluorides is crucial due to their importance in chemical biology and molecular pharmacology. A novel visible-light-mediated decarboxylative fluorosulfonylethylation technique enables the rapid synthesis of a wide array of aliphatic sulfonyl fluorides from carboxylic acids. This method exemplifies the adaptability of sulfonyl fluorides for creating diverse molecular structures (Xu et al., 2019).

Antimicrobial Applications

The modification of pharmaceuticals with sulfonyl fluoride groups, such as the fluorosulfonylvinylation of antibiotics, has been shown to significantly enhance antimicrobial activity against Gram-positive bacteria. This suggests a potential for developing new antimicrobial strategies using sulfonyl fluoride chemistry (Leng et al., 2020).

Propiedades

IUPAC Name |

(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14FNO2S/c9-13(11,12)10-5-7-3-1-2-4-8(7)6-10/h7-8H,1-6H2/t7-,8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVAMCVGYVZJAMM-OCAPTIKFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CN(CC2C1)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2CN(C[C@H]2C1)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3As,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-sulfonyl fluoride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2702118.png)

![N-[2-[(1-Cyanocyclobutyl)amino]-2-oxoethyl]-2-methylbenzamide](/img/structure/B2702119.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2702121.png)

![6,7-dimethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2702126.png)

![8-((3,4-Dimethoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2702128.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(3-methylphenyl)chromene-3-carboxamide](/img/structure/B2702139.png)